2-{[(4-chlorophenyl)methyl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}acetic acid 2-{[(4-chlorophenyl)methyl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}acetic acid
Brand Name: Vulcanchem
CAS No.: 258332-42-2
VCID: VC6668319
InChI: InChI=1S/C24H20ClNO4/c25-17-11-9-16(10-12-17)13-26(14-23(27)28)24(29)30-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22H,13-15H2,(H,27,28)
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CC4=CC=C(C=C4)Cl)CC(=O)O
Molecular Formula: C24H20ClNO4
Molecular Weight: 421.88

2-{[(4-chlorophenyl)methyl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}acetic acid

CAS No.: 258332-42-2

Cat. No.: VC6668319

Molecular Formula: C24H20ClNO4

Molecular Weight: 421.88

* For research use only. Not for human or veterinary use.

2-{[(4-chlorophenyl)methyl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}acetic acid - 258332-42-2

Specification

CAS No. 258332-42-2
Molecular Formula C24H20ClNO4
Molecular Weight 421.88
IUPAC Name 2-[(4-chlorophenyl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid
Standard InChI InChI=1S/C24H20ClNO4/c25-17-11-9-16(10-12-17)13-26(14-23(27)28)24(29)30-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22H,13-15H2,(H,27,28)
Standard InChI Key IWDQSRGBOLDOST-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CC4=CC=C(C=C4)Cl)CC(=O)O

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The compound’s IUPAC name, 2-{(4-chlorophenyl)methylamino}acetic acid, reflects its three primary components:

  • Fmoc group: A 9-fluorenylmethoxycarbonyl moiety that acts as a base-labile protecting group for amines.

  • 4-Chlorobenzyl group: A hydrophobic aromatic side chain with a chlorine substituent at the para position.

  • Acetic acid backbone: Provides carboxylic acid functionality for peptide bond formation.

Its molecular formula is C₂₃H₁₈ClNO₄, with a molecular weight of 407.85 g/mol .

Structural Characterization

The compound’s structure (Fig. 1) includes:

  • Fmoc group: Attached via a carbamate linkage to the nitrogen atom.

  • 4-Chlorobenzyl group: Substituted on the nitrogen, contributing steric bulk and lipophilicity.

  • Carboxylic acid: Enables conjugation to resins or other amino acids during SPPS.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₂₃H₁₈ClNO₄
Molecular Weight407.85 g/mol
CAS Registry Number339208-91-2
SynonymsFMOC-D-PHG(4-CL)-OH

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized through a multi-step process:

  • Fmoc Protection: Reaction of the primary amine of 4-chlorophenylglycine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base like diisopropylethylamine (DIPEA) .

  • Carboxylic Acid Activation: The acetic acid moiety is typically introduced via alkylation or coupling reactions using agents such as EDAC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

Critical Reaction Conditions:

  • Solvents: Dichloromethane (DCM) or dimethylformamide (DMF).

  • Temperature: Room temperature to 40°C.

  • Purification: Chromatography or recrystallization from ethanol/water mixtures .

SupplierPurityPackaging
Shanghai GL Peptide Ltd.≥95%1g, 5g, 10g

Applications in Peptide Synthesis

Role in Solid-Phase Peptide Synthesis (SPPS)

The Fmoc group’s base-labile nature (removable with 20% piperidine in DMF) makes this compound ideal for SPPS. Key advantages include:

  • Orthogonal Protection: Compatibility with acid-labile groups like tert-butoxycarbonyl (Boc).

  • Enhanced Solubility: The 4-chlorobenzyl group improves solubility in organic solvents, facilitating coupling reactions .

Structural Modifications in Peptide Design

Incorporating this residue into peptides introduces:

  • Hydrophobicity: Influences membrane permeability in therapeutic peptides.

  • Steric Effects: Modulates receptor binding affinity in drug candidates.

Physicochemical Properties

Solubility and Stability

  • Solubility: Highly soluble in DMF, DCM, and THF; sparingly soluble in water.

  • Stability: Stable at -20°C under inert gas (argon or nitrogen). Degrades under basic conditions (pH >9) .

Spectroscopic Data

  • NMR (DMSO-d₆): δ 7.75–7.25 (m, Fmoc aromatic protons), δ 4.95 (s, CH₂COO), δ 4.30 (m, Fmoc-CH₂).

  • IR (KBr): 1745 cm⁻¹ (C=O, carbamate), 1710 cm⁻¹ (C=O, carboxylic acid) .

Future Directions and Research Opportunities

Innovations in Peptide Therapeutics

This compound’s utility in synthesizing chlorinated peptide analogues positions it as a key reagent for developing:

  • Antimicrobial Peptides: Leveraging hydrophobicity for membrane disruption.

  • Targeted Cancer Therapies: Enhancing tumor penetration via lipophilic side chains.

Computational Modeling

Molecular dynamics simulations could optimize its steric and electronic contributions to peptide folding and stability.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator